molecular formula C7H17NO6S B1221597 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid CAS No. 68399-80-4

3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid

Cat. No. B1221597
CAS RN: 68399-80-4
M. Wt: 243.28 g/mol
InChI Key: XCBLFURAFHFFJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfur−nitrogen compounds, including bis((trifluoromethyl)sulfonyl)amine and its derivatives, has been reported, providing insights into the methods that could potentially be adapted for synthesizing compounds like 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid. These syntheses involve complex reactions highlighting the intricate processes required to form specific sulfur-nitrogen bonds (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid, such as 3-aminopropane sulfonic acid (homotaurine), has been detailed through crystallographic studies. These analyses reveal zwitterionic structures and highlight the importance of hydrogen bonding in the crystal structure, which might be relevant for understanding the molecular structure of the compound (Ueoka et al., 1972).

Chemical Reactions and Properties

Studies on similar sulfonated compounds offer insights into the chemical reactivity and potential reactions. For instance, the reactivity of bis(sulfonates) bearing hydroxyl groups has been explored, demonstrating how such structures can serve as precursors for complex molecule formation (Tsivgoulis et al., 2021). This research helps in understanding the types of chemical reactions and properties that 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid might undergo or possess.

Physical Properties Analysis

The study of hydroxyl-containing bis(sulfonates) provides a basis for understanding the physical properties of sulfonated compounds, including solubility and potential applications in creating supramolecular structures or complexes. The synthesis and analysis of such compounds reveal how specific functional groups influence physical characteristics, such as solubility and reactivity, which are critical for practical applications (Tsivgoulis et al., 2021).

Chemical Properties Analysis

The chemical properties of sulfonated polyimides, for instance, shed light on the stability and reactivity of sulfonic acid groups within polymers. Such studies are vital for understanding the chemical behavior of sulfonated compounds under different conditions, providing insights into the stability, reactivity, and potential chemical modifications of 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid (Chen et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

  • Enzymatic and Chemical Synthesis : The compound 3-Sulfinopropionic acid, related to 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid, was synthesized both enzymatically and chemically, demonstrating its potential for varied synthesis methods and applications in biochemistry (Jollés-Bergeret, 1974).

Supramolecular Chemistry

  • Molecular Complex Formation : A study on sulfonate–pyridinium supramolecular synthon formation indicated the ability of organic-sulfonic acids to interact and form molecular complexes with structural variations, showcasing the utility of such compounds in designing supramolecular structures (Ahmad, Ganie, & Dar, 2020).

Membrane Science

  • Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes, using sulfonated aromatic diamine monomers, have been developed for dye treatment. This demonstrates the role of sulfonic acid groups in water permeation and dye rejection, highlighting the relevance of such compounds in environmental and water treatment applications (Liu et al., 2012).

Proton Conduction

  • Polyimide Membranes : Sulfonated polyimide membranes, cross-linked with compounds like N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, show properties like water sorption, proton conduction, and methanol permeation. These are significant for fuel cell applications, indicating the compound's relevance in energy technology (Lee et al., 2006).

Thermodynamics

  • Metal Ion Complexation : The interaction of zwitterionic buffers, including 3-[N-bis(2-hydroxyethyl)amino]-2-hydroxy propane sulfonic acid, with divalent transition metal ions was studied. This research provides insights into the thermodynamic stability of these complexes, relevant in biochemical and physiological research (Taha, Saqr, & Ahmed, 2007).

Ionic Liquids

  • Synthesis and Applications : The synthesis of 2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate as an ionic liquid and its application in the synthesis of 2-amino-3-cyano-4H-pyrans demonstrates the compound's utility in organic synthesis and potential as a biodegradable and recyclable catalyst (Honarmand, Tzani, & Detsi, 2018).

properties

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid
Source PubChem
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InChI

InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBLFURAFHFFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20887355
Record name 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy-
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Molecular Weight

243.28 g/mol
Source PubChem
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Product Name

3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid

CAS RN

68399-80-4
Record name 3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid
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Record name 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy-
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Record name 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Holtzhauer - 2006 - Springer
Macromolecules, eg, proteins, need a distinct structure within the aqueous surrounding to realize their biologic functions. This structure is stabilized inter-alia by ionic interactions …
Number of citations: 1 link.springer.com

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